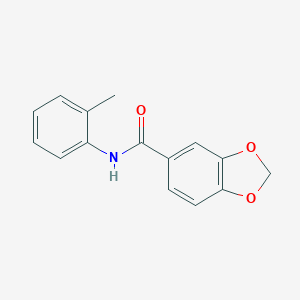
N-(2-methylphenyl)-1,3-benzodioxole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methylphenyl)-1,3-benzodioxole-5-carboxamide, also known as MBDB, is a chemical compound that belongs to the amphetamine class of drugs. MBDB is structurally similar to MDMA (ecstasy) and is known to have psychoactive effects on the central nervous system. In recent years, MBDB has gained attention from the scientific community due to its potential therapeutic applications.
作用机制
The exact mechanism of action of N-(2-methylphenyl)-1,3-benzodioxole-5-carboxamide is not fully understood. However, it is believed to act primarily on the serotonin and dopamine neurotransmitter systems in the brain, leading to increased levels of these neurotransmitters. This results in a range of psychoactive effects, including euphoria, increased sociability, and altered perception.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-1,3-benzodioxole-5-carboxamide has been shown to have a range of biochemical and physiological effects on the body. These include increased heart rate and blood pressure, dilated pupils, and increased body temperature. In addition, N-(2-methylphenyl)-1,3-benzodioxole-5-carboxamide has been shown to increase levels of certain hormones, such as cortisol and prolactin.
实验室实验的优点和局限性
N-(2-methylphenyl)-1,3-benzodioxole-5-carboxamide has several advantages and limitations for use in lab experiments. One advantage is its ability to cross the blood-brain barrier, allowing for direct effects on the central nervous system. However, its psychoactive properties can also be a limitation, as it may interfere with experimental results or lead to ethical concerns.
未来方向
There are several potential future directions for research on N-(2-methylphenyl)-1,3-benzodioxole-5-carboxamide. One area of interest is its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(2-methylphenyl)-1,3-benzodioxole-5-carboxamide and its potential therapeutic applications in psychiatry and oncology. Finally, there is a need for continued research on the safety and efficacy of N-(2-methylphenyl)-1,3-benzodioxole-5-carboxamide, particularly in light of its psychoactive properties.
合成方法
N-(2-methylphenyl)-1,3-benzodioxole-5-carboxamide can be synthesized through several methods, including the reduction of the corresponding nitro compound or the condensation of the corresponding aldehyde with 3,4-methylenedioxyphenylacetone. However, due to its psychoactive properties, N-(2-methylphenyl)-1,3-benzodioxole-5-carboxamide is classified as a controlled substance and its synthesis is strictly regulated.
科学研究应用
N-(2-methylphenyl)-1,3-benzodioxole-5-carboxamide has been studied for its potential therapeutic applications in various fields, including psychiatry, neurology, and oncology. In psychiatry, N-(2-methylphenyl)-1,3-benzodioxole-5-carboxamide has been investigated as a potential treatment for depression and anxiety disorders. In neurology, N-(2-methylphenyl)-1,3-benzodioxole-5-carboxamide has been studied for its neuroprotective properties and potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. In oncology, N-(2-methylphenyl)-1,3-benzodioxole-5-carboxamide has been investigated as a potential anti-cancer agent.
属性
产品名称 |
N-(2-methylphenyl)-1,3-benzodioxole-5-carboxamide |
|---|---|
分子式 |
C15H13NO3 |
分子量 |
255.27 g/mol |
IUPAC 名称 |
N-(2-methylphenyl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C15H13NO3/c1-10-4-2-3-5-12(10)16-15(17)11-6-7-13-14(8-11)19-9-18-13/h2-8H,9H2,1H3,(H,16,17) |
InChI 键 |
KSILPKYARQOTGB-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)OCO3 |
规范 SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)OCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![Methyl 4-{[(2-chloro-3-pyridinyl)carbonyl]amino}benzoate](/img/structure/B270239.png)


